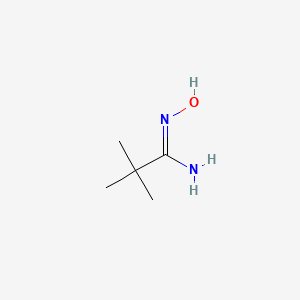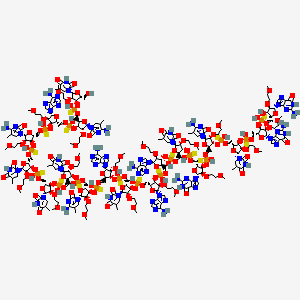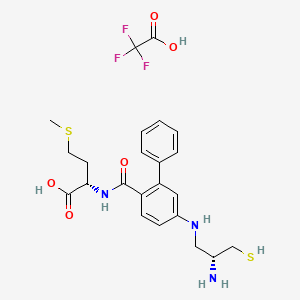
FTI-276 trifluoroacetate salt
Übersicht
Beschreibung
FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It is renowned for its ability to antagonize both H and K-Ras oncogenic signaling . This compound effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM .
Molecular Structure Analysis
The molecular formula of this compound is C21H27N3O3S2•C2HF3O2 . The molecular weight is 547.61 .Chemical Reactions Analysis
This compound is a C AAX peptidomimetic inhibitor of farnesyltransferase (FTase; IC50 = 500 pM) . It contains the C-terminal C AAX sequence, Cys-Val-Iso-Met (CVIM), of K-Ras4B, a form of Ras that is commonly mutated in human cancers .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It is supplied as a trifluoroacetate salt .Wissenschaftliche Forschungsanwendungen
1. Pharmacological Modulation in Nicotine Addiction
FTI-276 trifluoroacetate has been explored for its potential in attenuating nicotine withdrawal syndrome. This compound, a selective inhibitor of farnesyltransferase subtype I, demonstrated significant efficacy in reducing symptoms of nicotine withdrawal in mice. The study suggests its potential as a pharmacological target in nicotine addiction treatment (Singh, Rehni, & Arora, 2013).
2. N-Terminal Analysis in Proteins
FTI-276 trifluoroacetate has been utilized in the study of proteins and amino acids. Specifically, it was used in the synthesis of new compounds, such as trifluoroacetic acid salts of fluorescein thiohydantoin (FTH) amino acids, which are superior for N-terminal analysis in proteins (Kawauchi & Tuzimura, 1971).
3. Synthesis of Fluorinated Organic Molecules
The amidinate salt of hexafluoroacetone hydrate, involving trifluoroacetate, has been identified as a powerful reagent for preparing fluorinated organic molecules. This compound enables nucleophilic trifluoromethylation reactions, producing high yields of trifluoromethylated products (Riofski, Hart, & Colby, 2013).
Wirkmechanismus
Target of Action
FTI-276 trifluoroacetate salt is a highly potent RasCAAX peptidomimetic . It primarily targets farnesyltransferase (FTase) , a pivotal enzyme involved in post-translational protein modification . This enzyme plays a vital role in numerous cellular processes, including the oncogenic signaling of both H and K-Ras .
Mode of Action
The mechanism of action of this compound centers around its potent inhibition of farnesyltransferase (FTase) . Acting upon the active site of the enzyme, this compound effectively hinders its catalytic function . This leads to the inhibition of post-translational protein modifications , disrupting the crucial processes mediated by this enzyme and ultimately impeding cellular functioning .
Biochemical Pathways
This compound affects the biochemical pathways involving the post-translational modification of proteins . By inhibiting FTase, it disrupts the normal functioning of these pathways . The compound’s interaction with its targets leads to changes in cell signaling pathways and the modulation of specific gene expression .
Pharmacokinetics
Its solubility in water (>5 mg/ml) suggests that it may have good bioavailability .
Result of Action
This compound has been shown to antagonize both H and K-Ras oncogenic signaling . It effectively inhibits farnesyltransferase (Ftase) in vitro, demonstrating an impressive IC50 of 500 pM . As an anti-cancer agent, it has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression .
Zukünftige Richtungen
While the specific future directions of FTI-276 trifluoroacetate salt are not explicitly mentioned in the search results, it is known that this compound has been employed to investigate the impact of its inhibition on cell signaling pathways and the modulation of specific gene expression . It has also played a critical role in exploring the involvement of this compound in cancer progression and the development of therapeutic strategies for cancer and other diseases .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHISGQCODLHL-WSCVZUBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




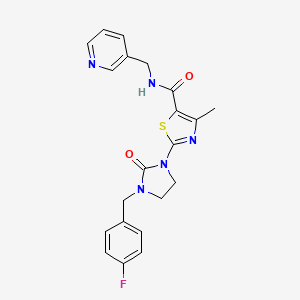
![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)
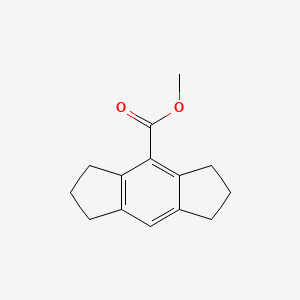
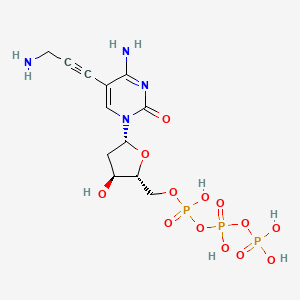
![Thieno[3,2-c]pyridin-6(5H)-one, 4-methyl-](/img/structure/B3181751.png)
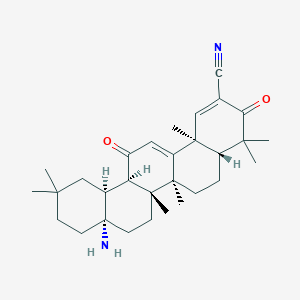
![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
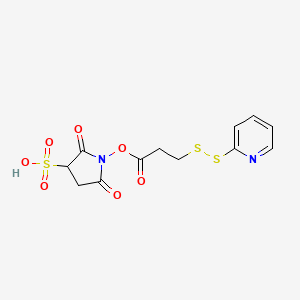
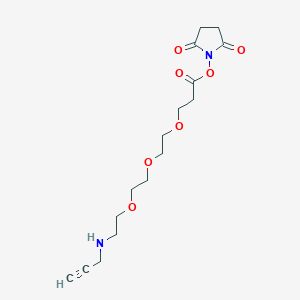

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
